Methyl[1-(pyridin-2-yl)butyl]amine
Overview
Description
Methyl[1-(pyridin-2-yl)butyl]amine is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a pyridine ring attached to a butylamine chain, with a methyl group attached to the nitrogen atom of the butylamine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[1-(pyridin-2-yl)butyl]amine can be synthesized through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with 1-butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(pyridin-2-yl)butyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; in the presence of bases like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Methyl[1-(pyridin-2-yl)butyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of Methyl[1-(pyridin-2-yl)butyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl[1-(pyridin-2-yl)butyl]amine can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the functional groups attached to the nitrogen atom.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring structure but include additional heterocyclic rings and bromine atoms.
Uniqueness
This compound is unique due to its specific combination of a pyridine ring and a butylamine chain with a methyl group. This structure provides distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-methyl-1-pyridin-2-ylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-6-9(11-2)10-7-4-5-8-12-10/h4-5,7-9,11H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLRXHGJUDACMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=N1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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